Aminopyralid Aminopyralid Aminopyralid is a pyridine carboxylic acid auxinic herbicide, and is used pastures, non-crop and rangelands areas.
It has been used to control Canada Thistle (Cirsium arvense), a weed in a variety of crops.
Aminopyralid is an organochlorine pesticide having a 3,6-dichlorinated 4-aminopicolinic acid structure. It has a role as a herbicide. It is an organochlorine pesticide, a member of pyridines and an aromatic amine. It derives from a picolinic acid.
Brand Name: Vulcanchem
CAS No.: 150114-71-9
VCID: VC0518629
InChI: InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12)
SMILES: C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N
Molecular Formula: C6H4Cl2N2O2
Molecular Weight: 207.01 g/mol

Aminopyralid

CAS No.: 150114-71-9

Cat. No.: VC0518629

Molecular Formula: C6H4Cl2N2O2

Molecular Weight: 207.01 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aminopyralid - 150114-71-9

Specification

CAS No. 150114-71-9
Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
IUPAC Name 4-amino-3,6-dichloropyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12)
Standard InChI Key NIXXQNOQHKNPEJ-UHFFFAOYSA-N
SMILES C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N
Canonical SMILES C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N
Appearance Solid powder
Colorform Off-white powde
Melting Point 163.5 °C

Introduction

Chemical and Physical Properties

Aminopyralid is an off-white, odorless crystalline powder with a melting point range of 161.75–165.23°C . Its solubility in water is pH-dependent, increasing under alkaline conditions due to salt formation. The triisopropanolamine (TIPA) salt formulation, marketed as Milestone™, enhances solubility and field efficacy .

Structural and Thermodynamic Characteristics

The compound’s empirical formula, C6H4Cl2N2O2\text{C}_6\text{H}_4\text{Cl}_2\text{N}_2\text{O}_2, features a pyridine ring substituted with amino, chloro, and carboxylic acid groups . Key thermodynamic properties include:

PropertyValueSource
Density1.63 g/cm³
Vapor Pressure1.2×1091.2 \times 10^{-9} mmHg
Henry’s Law Constant2.7×10132.7 \times 10^{-13} atm·m³/mol
pKa2.6 (carboxylic acid)

These properties underpin its environmental behavior, favoring soil adsorption (Freundlich KdK_d: 0.03–0.72 mL/g) and limited volatilization.

Synthesis and Manufacturing

Aminopyralid is synthesized via catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. A representative protocol involves:

  • Substrate Preparation: 50.8 g of 4-amino-3,5,6-trichloropyridine carboxylic acid is dissolved in 500 mL water with 66.7 g 30% NaOH .

  • Hydrogenation: The solution is treated with 5% Pd/C catalyst under hydrogen gas (0.3 MPa) at 50°C for 20 hours .

  • Isolation: The product, 4-amino-3,6-dichloropyridine-2-carboxylic acid, is acidified to pH 1–2 with HCl, yielding 38.8 g (91.4% purity) .

This method avoids hazardous reagents, aligning with green chemistry principles.

Toxicological Profile

Acute and Chronic Mammalian Toxicity

In rat studies, the no-observed-adverse-effect level (NOAEL) for chronic exposure is 50 mg/kg/day, with a reference dose (RfD) of 0.5 mg/kg/day . Key findings include:

EndpointSpeciesNOAEL (mg/kg/day)LOAEL (mg/kg/day)EffectSource
Developmental ToxicityRat500750Stomach mucosal ulcers
Reproductive ToxicityRabbit520 (ae)Fetal weight reduction
Chronic ToxicityDog9.9 (male)967Hepatomegaly, weight loss

Cecal enlargement in rats at ≥500 mg/kg/day was reversible post-exposure . Mutagenicity assays were negative except for clastogenic effects at cytotoxic concentrations .

Ecotoxicology

Aminopyralid exhibits low toxicity to non-target organisms:

OrganismEC50/LC50 (mg a.e./L)NOEC (mg a.e./L)Risk QuotientSource
Daphnia magna>1001000.01
Skeletonema costatum70130.18
Eisenia fetida (earthworm)>10001000<0.001

Sensitive plants like soybeans show shoot weight inhibition at 2.7 g a.i./ha , necessitating buffer zones near croplands.

Environmental Fate and Degradation

Soil Persistence and Mobility

Aminopyralid degrades via microbial action and photolysis, with half-lives of 20–32 days in field studies . Aerobic soil metabolism produces non-extractable residues (≤24%) and CO2_2 (≤73%) . Adsorption coefficients (KocK_{oc}: 1.05–24.3 mL/g) classify it as “slightly mobile” in most soils .

Aquatic Systems

Hydrolysis is negligible (pH 5–9, 25°C), but photolysis accelerates degradation in surface waters (half-life: 72 days) . Modeling using GLEAMS predicts peak stream concentrations of 0.0023 mg/L following aerial application, well below ecotoxicological thresholds .

Regulatory Status and Risk Mitigation

Aminopyralid is conditionally registered in the U.S. (EPA), Australia (APVMA), and the EU. Key restrictions include:

  • Application Rates: 0.03–0.11 lb a.e./acre for rangelands .

  • Buffer Zones: 15 m from water bodies to protect aquatic plants .

  • Livestock Grazing: 7-day restriction post-application on treated grasses .

Chronic dietary exposure assessments for humans remain 300-fold below the RfD, even assuming 100% crop treatment .

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